molecular formula C14H13F2NO4S B5638838 N-(2,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide

N-(2,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B5638838
M. Wt: 329.32 g/mol
InChI Key: JCKJVQJKQPDWNM-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide is a chemical compound that has been studied for its structural, chemical, and physical properties. It belongs to a class of compounds known for containing the sulfonamide moiety, which is significant in pharmaceutical and medicinal chemistry.

Synthesis Analysis

  • The synthesis of related sulfonamide compounds involves various chemical reactions, typically starting with aniline derivatives or halogenated phenols, followed by processes like sulfochlorination and amidation (Shen Jun-ju, 2004).

Molecular Structure Analysis

  • Crystallographic studies provide insights into the molecular structures of related sulfonamides. These compounds typically exhibit specific molecular conformations stabilized by interactions like C-H...O and N-H...Cl (K. Shakuntala et al., 2017).

Chemical Reactions and Properties

  • Related sulfonamide compounds have been studied for their ability to form hydrogen-bonded structures in both solid and solution states, which is crucial for understanding their chemical behavior and potential applications (I. Sterkhova et al., 2021).

Physical Properties Analysis

  • The physical properties of sulfonamides, including solubility and crystalline structure, are influenced by the nature of their molecular interactions and substituents (J. Mun et al., 2012).

Chemical Properties Analysis

  • The reactivity and stability of sulfonamides are often studied through their interaction with other chemical species. For instance, their ability to form complexes and their behavior in different chemical environments are of interest (A. Nikonov et al., 2021).

properties

IUPAC Name

N-(2,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2NO4S/c1-20-13-6-4-10(8-14(13)21-2)22(18,19)17-12-5-3-9(15)7-11(12)16/h3-8,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKJVQJKQPDWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide

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